REACTION_SMILES
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[CH:20]([OH:21])([CH3:22])[CH3:23].[ClH:19].[F:1][c:2]1[c:3]2[c:7]([cH:8][cH:9][cH:10]1)[CH2:6][N:5]([NH:11][C:12]([O:13][C:14]([CH3:15])([CH3:16])[CH3:17])=[O:18])[CH2:4]2>>[ClH:19].[F:1][c:2]1[c:3]2[c:7]([cH:8][cH:9][cH:10]1)[CH2:6][N:5]([NH2:11])[CH2:4]2
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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NN1Cc2cccc(F)c2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |